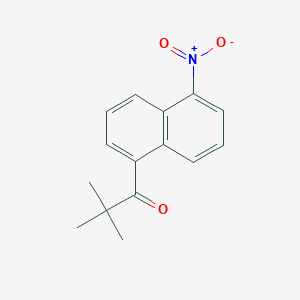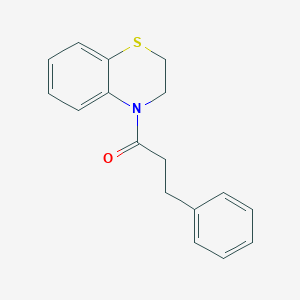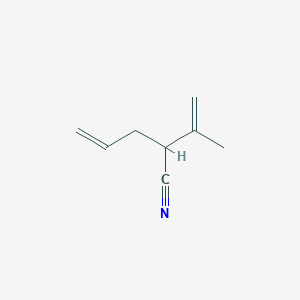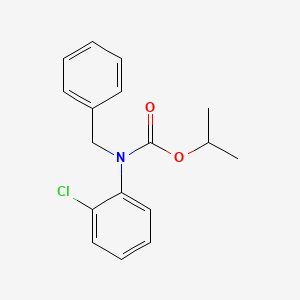
(6-cyanonaphthalen-2-yl) 4-decoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-cyanonaphthalen-2-yl) 4-decoxybenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a cyano group attached to a naphthalene ring and a decoxybenzoate ester group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-decoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-decoxybenzoic acid with 6-cyanonaphthalen-2-ol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often require refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-decoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-cyanonaphthalen-2-yl) 4-decoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-decoxybenzoate involves its interaction with specific molecular targets. The cyano group and ester functionalities allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
(6-cyanonaphthalen-2-yl) 4-octylbenzoate: Similar structure but with an octyl group instead of a decoxy group.
Benzoic acid, 4-(decyloxy)-, 6-cyano-2-naphthalenyl ester: Another name for the same compound.
Uniqueness
(6-cyanonaphthalen-2-yl) 4-decoxybenzoate is unique due to its specific combination of a cyano group and a decoxybenzoate ester group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
86138-29-6 |
|---|---|
Molecular Formula |
C28H31NO3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-decoxybenzoate |
InChI |
InChI=1S/C28H31NO3/c1-2-3-4-5-6-7-8-9-18-31-26-15-12-23(13-16-26)28(30)32-27-17-14-24-19-22(21-29)10-11-25(24)20-27/h10-17,19-20H,2-9,18H2,1H3 |
InChI Key |
OHNGQUCUUKAXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)



![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)


